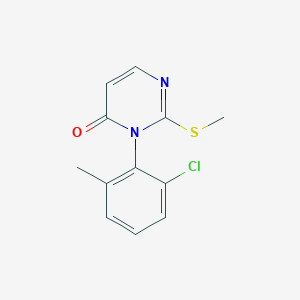
3-(2-Chloro-6-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the reaction of 2-chloro-6-methylphenyl derivatives with pyrimidinone precursors under specific conditions. Common reagents used in the synthesis include methylthiolating agents and chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrimidinone ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylthio)pyrimidin-4(3H)-one: Lacks the 2-chloro-6-methylphenyl group.
3-(2-Chloro-6-methylphenyl)pyrimidin-4(3H)-one: Lacks the methylthio group.
3-(2-Chloro-6-methylphenyl)-2-(methylthio)quinazolin-4(3H)-one: Contains a quinazolinone ring instead of a pyrimidinone ring.
Uniqueness
3-(2-Chloro-6-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both the 2-chloro-6-methylphenyl and methylthio groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
89069-31-8 |
|---|---|
Fórmula molecular |
C12H11ClN2OS |
Peso molecular |
266.75 g/mol |
Nombre IUPAC |
3-(2-chloro-6-methylphenyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-4-3-5-9(13)11(8)15-10(16)6-7-14-12(15)17-2/h3-7H,1-2H3 |
Clave InChI |
LEPYMXGLSPYUBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)N2C(=O)C=CN=C2SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




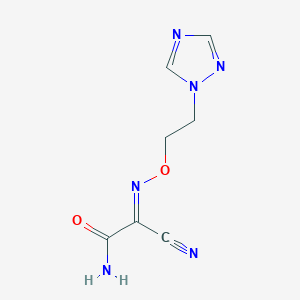
![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)

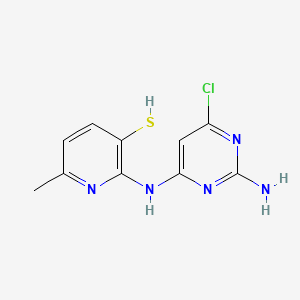
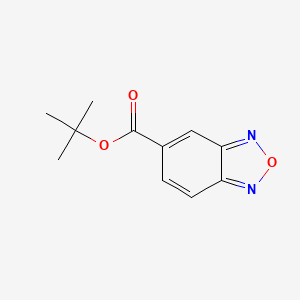
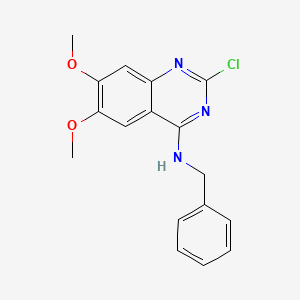


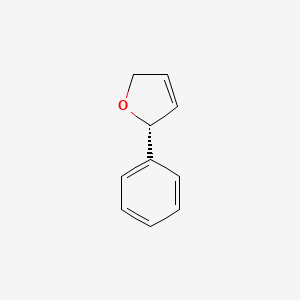
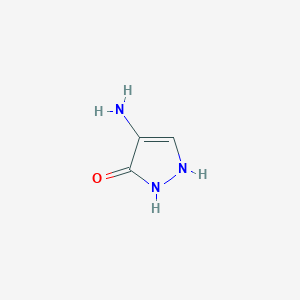
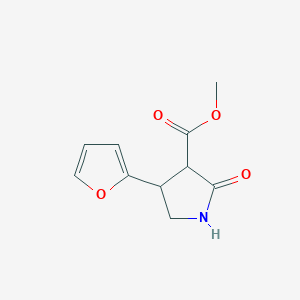
![6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12912482.png)
